molecular formula C17H21NO4 B5349107 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid

2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid

Cat. No. B5349107
M. Wt: 303.35 g/mol
InChI Key: ZRPNYLGONTWPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid, also known as TPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TPB belongs to the class of compounds known as pyrrolidine carboxylic acids, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of this compound is in the study of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a critical role in a wide range of physiological processes. This compound has been shown to bind to and activate the GPR40 receptor, which is involved in the regulation of glucose homeostasis and insulin secretion. This compound has also been studied for its potential applications in the treatment of diabetes and obesity, as well as its ability to modulate immune function.

Mechanism of Action

The mechanism of action of 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid involves its binding to the GPR40 receptor, which leads to the activation of intracellular signaling pathways. This activation results in the release of insulin from pancreatic beta cells, as well as the regulation of glucose homeostasis. This compound has also been shown to modulate immune function by binding to the GPR84 receptor, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the regulation of glucose homeostasis and insulin secretion, modulation of immune function, and potential applications in the treatment of diabetes and obesity. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid for lab experiments is its ability to selectively activate the GPR40 and GPR84 receptors, which allows for the study of their specific functions. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for scientific research. However, one of the limitations of this compound is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid, including the study of its potential applications in the treatment of diabetes and obesity, as well as its ability to modulate immune function. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on intracellular signaling pathways. Finally, the development of new analogs of this compound may lead to the discovery of compounds with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 2-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]benzoic acid involves a multistep process that begins with the reaction of 4-bromobenzoic acid with tetrahydro-2H-pyran-4-one in the presence of a base. This reaction produces the intermediate 4-(tetrahydro-2H-pyran-4-yl)benzoic acid, which is then coupled with pyrrolidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is this compound, which can be purified using standard chromatographic techniques.

properties

IUPAC Name

2-[1-(oxane-4-carbonyl)pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c19-16(12-6-9-22-10-7-12)18-8-5-13(11-18)14-3-1-2-4-15(14)17(20)21/h1-4,12-13H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPNYLGONTWPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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